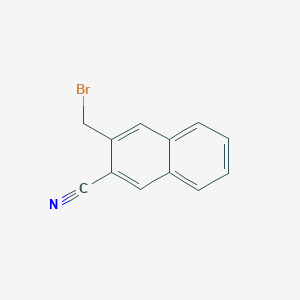

2-(Bromomethyl)-3-cyanonaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8BrN |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

3-(bromomethyl)naphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H8BrN/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H,7H2 |

InChI Key |

QNXKQWKSHCQKHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CBr)C#N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromomethyl 3 Cyanonaphthalene

Reactivity Profiles of the Bromomethyl Group

The bromomethyl group is the more reactive of the two functional moieties, primarily participating in reactions where the bromine atom acts as a leaving group.

Nucleophilic Substitution Reactions

The bromomethyl group is highly susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. libretexts.org The presence of the electron-withdrawing cyano group enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles. Various nucleophiles, including amines, thiols, and alkoxides, can readily displace the bromide ion. These reactions typically proceed via an SN2 mechanism, especially with primary and secondary alkyl halides, leading to an inversion of configuration if the carbon is chiral. libretexts.org

A notable example involves the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds through a stepwise nucleophilic substitution at three different centers of the intermediate seleniranium cation. nih.govmdpi.com This complex reaction pathway underscores the unique reactivity that can be engineered into molecules containing a bromomethyl group. nih.govmdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-(Bromomethyl)-3-cyanonaphthalene | Amines | 2-(Aminomethyl)-3-cyanonaphthalene | |

| This compound | Thiols | 2-(Thiolmethyl)-3-cyanonaphthalene | |

| This compound | Alkoxides | 2-(Alkoxymethyl)-3-cyanonaphthalene |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. cymitquimica.comtcichemicals.com The bromomethyl group of this compound can participate in such reactions, although the direct use of alkyl halides can sometimes be challenging.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. chemistry.coachnih.govrsc.org While aryl and vinyl halides are more common substrates, the Suzuki-Miyaura reaction can be adapted for alkyl halides. For instance, the site-selective Suzuki-Miyaura reaction of a bis(triflate) of 2,4'-bis(hydroxy)diphenyl sulfone with arylboronic acids demonstrates the feasibility of coupling at specific positions. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orggold-chemistry.orgorganic-chemistry.org This method is instrumental in the synthesis of conjugated enynes and arylalkynes. gold-chemistry.org The Sonogashira reaction of 2,4'-bis(trifluoromethanesulfonyloxy)diphenyl sulfone with alkynes proceeds with high site-selectivity, favoring the C-4' position. nih.gov Copper-free Sonogashira couplings have also been developed, broadening the scope and applicability of this reaction. rsc.orgorganic-chemistry.org

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Typical Substrates | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Palladium catalyst | Biaryl, Alkyl-aryl |

Alkylation and Carbon-Carbon Bond Formation Reactions

The bromomethyl group serves as an excellent electrophile for alkylation reactions, a key strategy for carbon-carbon bond formation. libretexts.orgyoutube.comyoutube.com

Friedel-Crafts Alkylation: In this classic electrophilic aromatic substitution reaction, an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst to form an alkylated aromatic compound. libretexts.org While this reaction typically involves the alkylation of an aromatic ring, the bromomethyl group itself can act as the alkylating agent in reactions with suitable nucleophiles.

Other Carbon-Carbon Bond Forming Reactions: The formation of new carbon-carbon bonds can also be achieved through reactions with organometallic reagents. youtube.com For example, organocuprates can react with organic halides to form new C-C bonds. chemistry.coach Additionally, radical-mediated reactions using reagents like tributyltin hydride can facilitate intramolecular or intermolecular carbon-carbon bond formation. libretexts.org Palladium-catalyzed reactions of enolate nucleophiles with derivatives like 2-allylphenyl triflate offer another route to complex carbocyclic structures. nih.gov Recent advancements have even enabled the coupling of gaseous alkanes with aryl bromides through a combination of photocatalysis and nickel catalysis. nih.govnih.gov

Table 3: Selected Carbon-Carbon Bond Formation Strategies

| Reaction Type | Key Reagents | Bond Formed | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl halide, Aromatic ring, Lewis acid | Aryl-Alkyl | libretexts.org |

| Organocuprate Coupling | Organocuprate, Organic halide | Alkyl-Alkyl, Alkyl-Aryl | chemistry.coach |

| Radical-Mediated Cyclization | Tributyltin hydride, Alkene/Alkyne | C-C (intramolecular) | libretexts.org |

Reactivity Profiles of the Cyano Group

The cyano (nitrile) group is a versatile functional group capable of undergoing a variety of transformations, adding another layer of reactivity to this compound. researchgate.net

Nucleophilic Additions and Derivatization

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. researchgate.net This can lead to the formation of various derivatives. For instance, the addition of organometallic reagents to nitriles is a known method for creating new carbon-carbon bonds. youtube.com The cyano group can also participate in cycloaddition reactions and can be used to synthesize heterocyclic compounds. researchgate.net The presence of the cyano group can also influence the reactivity of other parts of the molecule, as seen in the reaction between benzonitrile (B105546) and vinylacetylene, where the cyano group's inductive and mesomeric effects lower the energy barrier for certain reaction pathways. researchgate.net

Functional Group Interconversions Involving Nitriles

The nitrile group is a valuable precursor for a range of other functional groups. researchgate.netyoutube.comorganic-chemistry.org Common transformations include:

Reduction to Amines: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of nitriles yields carboxylic acids. youtube.com This two-step process often proceeds through an amide intermediate. youtube.com

Conversion to other Nitrogen-containing heterocycles: The cyano group can be a key component in the synthesis of various nitrogen-containing heterocyclic systems. researchgate.netnih.gov

Table 4: Common Interconversions of the Cyano Group

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

Reactivity of the Naphthalene (B1677914) Aromatic System

The reactivity of the naphthalene core in this compound is influenced by the presence of both an activating bromomethyl group and a deactivating cyano group. Naphthalene itself is more reactive than benzene (B151609) towards both substitution and addition reactions. libretexts.org This increased reactivity is attributed to the lower stabilization energy loss in the initial step of these reactions compared to benzene. libretexts.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on naphthalene typically favors the 1-position (α-position) over the 2-position (β-position). libretexts.orgwordpress.com This preference is due to the greater stability of the carbocation intermediate formed during α-substitution, which can better delocalize the positive charge while retaining a complete benzene ring in its resonance structures. libretexts.orgwordpress.com

However, the directing effects of existing substituents on the naphthalene ring can alter this preference. In the case of this compound, the bromomethyl group is an activating group, while the cyano group is a deactivating group. The interplay of these substituents, along with their positions, will dictate the regioselectivity of further electrophilic attack. While specific studies on the electrophilic substitution of this compound are not prevalent, general principles of EAS on substituted naphthalenes can be applied. stackexchange.com The conditions of the reaction, such as the reagents and temperature, can also significantly influence the isomeric product distribution. libretexts.org For instance, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. libretexts.org Similarly, Friedel-Crafts acylation can produce different major products based on the solvent used. libretexts.org

| Reaction | Reagents | Major Product Position | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitro | youtube.compearson.com |

| Halogenation | Br₂ | 1-Bromo | youtube.com |

| Sulfonation | H₂SO₄ (low temp) | 1-Sulfonic acid (kinetic) | libretexts.org |

| H₂SO₄ (high temp) | 2-Sulfonic acid (thermodynamic) | ||

| Friedel-Crafts Acylation | RCOCl, AlCl₃ in CS₂ | 1-Acyl | libretexts.org |

| RCOCl, AlCl₃ in Nitrobenzene | 2-Acyl |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions are powerful synthetic tools for constructing cyclic systems. slideshare.netlibretexts.org In the context of naphthalene derivatives, these reactions can lead to the formation of polycyclic structures. The participation of the cyano group in cycloadditions, although less common for unactivated nitriles, can occur under certain conditions, such as in formal [2+2+2] cycloadditions to form pyridine (B92270) rings. nih.govmit.edu

Annulation, the formation of a new ring onto an existing one, is a key strategy for synthesizing complex polycyclic aromatic compounds. nih.govrsc.orgmit.edu For naphthalene systems, annulation can be achieved through various methods, including those that build upon existing functional groups. acs.org The development of efficient annulation strategies allows for the regioselective construction of fused ring systems. rsc.org For instance, a novel benzannulation reaction has been utilized to create highly substituted anilines which can then undergo further cyclization. mit.edu The presence of a bromomethyl group on the naphthalene ring, as in this compound, provides a handle for further functionalization and subsequent annulation reactions. dergipark.org.trresearchgate.net

| Cycloaddition Type | Description | Resulting Ring Size | Reference |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile. | 6-membered ring | libretexts.org |

| [2+2] Photocycloaddition | A light-induced reaction between two alkene-containing molecules. | 4-membered ring | libretexts.orgnih.gov |

| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile. | 5-membered ring | slideshare.net |

Photochemical Reactivity and Mechanistic Pathways

The photochemical behavior of cyanonaphthalenes is a well-studied area, with reactions often proceeding through excited state complexes and radical intermediates.

Intramolecular Photocycloaddition Reactions of Cyanonaphthalenes

Intramolecular photocycloaddition reactions of cyanonaphthalenes tethered to an alkene or another reactive moiety are valuable for constructing polycyclic systems. acs.orgnih.govmedsci.cn These reactions often exhibit high regio- and stereoselectivity due to the proximity of the reacting centers. acs.org For example, 1-cyanonaphthalenes with an arylcyclopropane side chain at the 2-position undergo [3+2] photocycloaddition to yield head-to-head and head-to-tail adducts. acs.orgnih.gov In contrast, when the side chain is at the 4-position, [4+3] photocycloadducts are formed. acs.orgnih.gov The primary products of photocycloaddition between cyanonaphthalenes and 1,3-cyclohexadiene (B119728) have been identified as exo-[4+4] and syn-[2+2] adducts. acs.org

Exciplex Formation and Charge Transfer Processes in Photoreactions

Many photoreactions of cyanonaphthalenes proceed via an exciplex, which is an excited-state complex formed between an electron donor and an electron acceptor. nih.govyoutube.com In these reactions, the electronically excited cyanonaphthalene acts as the electron acceptor. rsc.org The formation of an exciplex is often characterized by a broad, structureless fluorescence band that is red-shifted compared to the emission of the individual molecules. youtube.com

The stability and subsequent reactivity of the exciplex are influenced by solvent polarity. acs.org In polar solvents, electron transfer can occur within the exciplex to form a radical ion pair. acs.orgnih.govnih.gov Studies on the mixed dimer of naphthalene and 2-cyanonaphthalene have shown that exciplex fluorescence can be observed even in a supersonic jet, highlighting the role of charge transfer interactions and orbital overlap in stabilizing the exciplex. rsc.org Organic photoredox catalysts that directly link donor and acceptor arenes can form intramolecular exciplexes upon irradiation, which then act as redox catalysts. mdpi.com

Biradical Intermediates in Photochemical Transformations

Following exciplex formation, the reaction can proceed through biradical intermediates. acs.org These biradicals are formed by carbon-carbon bond formation between the two components of the exciplex. acs.org The regiochemistry of this bond formation is determined by the relative orientation of the interacting molecules within the exciplex. acs.org The subsequent reactions of the biradical intermediate, such as further bond formation or rearrangement, lead to the final photoproducts. In some cases, particularly in polar solvents like acetonitrile, a photoinduced intramolecular electron transfer pathway involving zwitterionic biradicals may also contribute to the reaction mechanism. acs.orgnih.gov

Electrochemical Reactivity and Mechanistic Insights

The electrochemical behavior of this compound is largely dictated by the presence of the easily reducible bromomethyl group attached to the naphthalene core. The electron-withdrawing nature of the cyano group further influences the reduction potential and the stability of intermediates.

Electroreductive Coupling Processes

While specific studies on the electroreductive coupling of this compound are not extensively documented, the principles of such reactions can be inferred from the behavior of related aromatic halides. Electroreductive coupling reactions are powerful tools for C-C bond formation, often proceeding under mild conditions. acs.org These reactions can be initiated by the direct reduction of the substrate at an electrode or through the use of a mediator. For benzylic halides, electroreductive coupling typically involves the formation of a radical intermediate which can then couple with another radical or a suitable nucleophile.

In a related context, the electrochemical reduction of 2-acetylnaphthalene (B72118) has been shown to yield dimeric products, specifically the isomeric 2,3-di-(2-naphthyl)butane-2,3-diols, in good yield. rsc.org This demonstrates the propensity of naphthalene derivatives to undergo coupling reactions under reductive electrochemical conditions. The direct electrochemical hydrogenation of naphthalene to decalin at platinum and platinum-ruthenium alloy electrodes also highlights the reactivity of the naphthalene ring system under electrochemical reduction, proceeding via tetralin as an intermediate. researcher.life Such processes underscore the potential for this compound to undergo various electrochemically-driven transformations.

Single Electron Transfer (SET) Mechanisms

The reduction of benzylic halides, such as this compound, is generally understood to proceed via a single electron transfer (SET) mechanism. This initial electron transfer can lead to either a concerted or a stepwise cleavage of the carbon-halogen bond. nih.gov

In the stepwise mechanism, the initial SET to the molecule results in the formation of a transient radical anion. mdpi.comnih.gov For aromatic halides, this stepwise pathway is generally favored. mdpi.com The stability of this radical anion intermediate is a crucial factor in the reaction dynamics. For a compound like 1-bromo-2-methylnaphthalene, the one-electron reduction yields a transient radical anion which subsequently undergoes cleavage of the C-Br bond to form a bromide anion and an organic radical. mdpi.com It is highly probable that this compound follows a similar path. The resulting 2-cyanonaphthyl-3-methyl radical could then engage in subsequent reactions.

The alternative, a concerted mechanism, involves the simultaneous electron transfer and bond cleavage, directly yielding the radical and the halide anion without the formation of a stable radical anion intermediate. The preferred pathway, stepwise or concerted, is influenced by factors such as the solvent, the electrode material, and the specific substituents on the aromatic ring. mdpi.com The presence of the electron-withdrawing cyano group in this compound would be expected to stabilize the radical anion intermediate, thus favoring a stepwise mechanism.

Advanced Mechanistic Studies and Computational Chemistry

To gain deeper insight into the reaction dynamics and the nature of the transient species involved in the reactions of this compound, computational chemistry methods have become indispensable.

Density Functional Theory (DFT) Elucidation of Reaction Pathways and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties and reaction mechanisms of organic molecules. While specific DFT studies on this compound are scarce, research on closely related systems provides a clear framework for understanding its reactivity.

DFT calculations have been employed to study the electroreductive coupling of 2-acylbenzoates with acrylonitrile, leading to the formation of 2-cyanonaphthalen-1-ols. These studies have been instrumental in elucidating the reaction mechanism and understanding product selectivity. Computational investigations on cyanonaphthalene radical anions have provided valuable data on their electronic structure and stability. nih.gov

For instance, DFT calculations on 1- and 2-cyanonaphthalene radical anions using the B3LYP functional with a 6-311++G(2d,2p) basis set have been performed to compute their negative ion photoelectron spectra. nih.gov The adiabatic electron affinities (EAs) for the ground singlet states (S0) of 1-cyanonaphthalene and 2-cyanonaphthalene were determined to be 0.856 eV and 0.798 eV, respectively. nih.gov These values provide a quantitative measure of the stability of the corresponding radical anions.

| Compound | Adiabatic Electron Affinity (EA) of Ground Singlet State (S0) (eV) |

| 1-Cyanonaphthalene | 0.856 |

| 2-Cyanonaphthalene | 0.798 |

| Table 1: Calculated Adiabatic Electron Affinities for Cyanonaphthalenes nih.gov |

Such computational approaches can be directly applied to this compound to predict its reduction potential, the geometry of its radical anion, and the energy barrier for the dissociation of the carbon-bromine bond.

Investigation of Radical-Anion Intermediates and Electron Transfer Dynamics

The reactivity of naphthalene radical anions has been investigated using competitive kinetic techniques, shedding light on the dichotomy between electron transfer reactions and nucleophilic substitutions. researchgate.net The radical anion of naphthalene can act as an electron transfer agent in various chemical transformations. researchgate.net The presence of both a bromomethyl group and a cyano group on the naphthalene core of the target molecule introduces a complex interplay of electronic effects that would modulate the properties and reactivity of its radical anion. DFT calculations would be invaluable in mapping the spin density distribution in the radical anion of this compound, identifying the most likely sites for subsequent reactions.

Ab Initio Molecular Dynamics (AIMD) Simulations in Reaction Dynamics

Ab initio molecular dynamics (AIMD) is a powerful computational method that allows for the simulation of chemical processes by calculating the forces acting on the atoms from first principles electronic structure calculations on-the-fly. acs.org This approach provides a dynamic picture of reactions, including bond breaking and formation events, and the influence of the solvent environment.

While specific AIMD simulations for this compound are not yet available in the literature, this technique holds immense promise for studying its reaction dynamics. For example, AIMD simulations could be used to model the single electron transfer process to the molecule in solution, track the subsequent dissociation of the C-Br bond, and observe the interactions of the resulting radical with solvent molecules or other reactants. This would provide an unprecedented level of detail into the mechanistic steps of its electrochemical reduction and coupling reactions. The application of hybrid AIMD/classical DFT methods is also emerging as a powerful tool for studying complex chemical systems at the atomic to mesoscale. aip.org

Derivatization and Functionalization Strategies Utilizing 2 Bromomethyl 3 Cyanonaphthalene As a Versatile Building Block

Synthesis of Structurally Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Helical Systems

The rigid and planar structure of the naphthalene (B1677914) core in 2-(bromomethyl)-3-cyanonaphthalene makes it an excellent starting point for the synthesis of larger, more complex PAHs. The reactive bromomethyl group can readily participate in a variety of carbon-carbon bond-forming reactions, enabling the extension of the aromatic system.

One of the key strategies for building larger PAHs is the Wittig reaction , where the bromomethyl group is first converted into a phosphonium (B103445) salt. This salt, upon treatment with a strong base, forms a phosphonium ylide that can react with aldehydes and ketones to generate alkenes with a high degree of control over the double bond's position. masterorganicchemistry.comlibretexts.org This methodology is instrumental in creating the vinylene bridges that are often found in extended PAH systems. For instance, a Wittig-type reaction involving this compound could be envisioned to react with an aromatic aldehyde, leading to a stilbene-like derivative. Subsequent intramolecular cyclization, such as a photocyclization or a Scholl reaction, could then forge the final polycyclic aromatic framework.

The synthesis of helicenes , which are ortho-fused PAHs with a characteristic helical shape, can also be approached using this compound as a key building block. organic-chemistry.org The construction of these inherently chiral molecules often relies on the formation of specific stilbene-like precursors that can undergo oxidative photocyclization. The Wittig reaction, as described above, provides a powerful tool to assemble these precursors. masterorganicchemistry.comyoutube.com For example, a synthetic route could involve the reaction of the ylide derived from this compound with a suitable aldehyde-functionalized aromatic or heteroaromatic compound, followed by cyclization to form the helical structure.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling , offer another avenue for the elaboration of the naphthalene core. While the bromomethyl group itself is not directly used in a standard Suzuki coupling, it can be converted to other functional groups, or the naphthalene ring can be further functionalized to participate in such reactions to build larger PAHs like dibenzo[def,p]chrysene. researchgate.net

Table 1: Potential Reactions for PAH and Helicene Synthesis

| Reaction Type | Reactant with this compound derivative | Potential Product |

| Wittig Reaction | Aromatic Aldehyde | Stilbene precursor for PAHs/Helicenes |

| Suzuki Coupling | Arylboronic acid (after modification of bromomethyl group) | Biaryl-linked PAH precursor |

| Scholl Reaction | Intramolecular (of a larger precursor) | Fused Polycyclic Aromatic Hydrocarbon |

Construction of Diverse Heterocyclic Frameworks

The presence of both a bromomethyl group and a cyano group on the this compound scaffold provides a unique opportunity for the construction of a wide variety of heterocyclic frameworks. mdpi.comfrontiersin.org These two functional groups can react in a concerted or stepwise manner with various nucleophiles to form fused or appended heterocyclic rings.

Nitrogen-containing heterocycles are a particularly important class of compounds due to their prevalence in pharmaceuticals and functional materials. mdpi.comfrontiersin.orgnih.gov The bromomethyl group of this compound can react with primary amines or hydrazines, leading to the formation of intermediates that can subsequently undergo cyclization involving the cyano group to form pyridone, pyrimidine, or pyridazine (B1198779) rings fused to the naphthalene core. For example, reaction with a primary amine could lead to an N-substituted aminomethylnaphthalene, which upon intramolecular cyclization with the cyano group, could yield a dihydronaphthopyridine derivative.

Sulfur-containing heterocycles also represent a significant target in synthetic chemistry. rsc.orgorganic-chemistry.orggoogle.com The bromomethyl group is highly susceptible to nucleophilic attack by sulfur-containing reagents like sodium sulfide (B99878) or thiourea (B124793). Reaction of this compound with sodium sulfide could potentially lead to the formation of a fused thionaphthalene ring system through a tandem substitution and cyclization process. Similarly, reaction with thiourea followed by hydrolysis could provide a fused thiouracil derivative.

The versatility of this building block allows for the synthesis of various heterocycles as summarized in the table below.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Potential Heterocyclic Product |

| Primary Amines/Hydrazines | Fused Pyridones, Pyrimidines, Pyridazines |

| Sodium Sulfide | Fused Thiophenes |

| Thiourea | Fused Thiouracils |

Development of Advanced Naphthalene Scaffolds for Chemical Biology Research

Naphthalene-based scaffolds are of significant interest in chemical biology, particularly in the development of fluorescent probes and labels for biomolecular imaging. nih.govnih.govrsc.org The inherent fluorescence of the naphthalene ring system, combined with the ability to introduce functional groups for conjugation and to modulate photophysical properties, makes it an attractive core for such applications.

The this compound molecule is a prime candidate for the development of fluorescent labels . nih.gov The reactive bromomethyl group provides a convenient handle for covalent attachment to biomolecules such as proteins, peptides, or nucleic acids. For example, it can react with the thiol group of cysteine residues in proteins or with amino groups on lysine (B10760008) residues or the N-terminus. The cyano group, being an electron-withdrawing group, can influence the fluorescence properties of the naphthalene core, potentially leading to probes with desirable characteristics such as large Stokes shifts or sensitivity to the local environment.

Furthermore, this building block can be used to create "turn-on" fluorescent probes . The principle behind such probes often involves the quenching of fluorescence in the native state, with fluorescence being restored upon reaction with a specific analyte or change in the environment. The bromomethyl group could be used to attach a quencher moiety, which is then cleaved upon reaction with the target, leading to an increase in fluorescence. The development of such probes is crucial for the sensitive and selective detection of biological events in real-time. nih.gov

Table 3: Potential Applications in Chemical Biology

| Application | Rationale |

| Fluorescent Labeling | Reactive bromomethyl group for covalent attachment to biomolecules. |

| "Turn-on" Probes | Attachment of a quencher via the bromomethyl group, which is released upon target interaction. |

| Environmental Sensing | The cyano group can modulate fluorescence based on the polarity of the microenvironment. |

Precursors for Polymerization and Macromolecular Synthesis

The bifunctionality of this compound also makes it a promising monomer for the synthesis of novel polymers and macromolecules. The naphthalene unit can be incorporated into the polymer backbone or as a pendant group, imparting unique thermal, mechanical, and photophysical properties to the resulting material.

A particularly relevant application is in the synthesis of conjugated polymers . An analogue, 2,3-bis(bromomethyl)naphthalene, has been successfully used in the on-surface synthesis of poly(o-naphthylene vinylene), a type of conjugated polymer. mpg.de This suggests that this compound could undergo similar dehalogenative coupling reactions to form polymers with a poly(naphthylene vinylene) backbone. Such polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgsemanticscholar.org

The cyano group can also play a crucial role in polymerization. For instance, it can influence the polymerization process or the properties of the final polymer. The radical polymerization of cyanoacrylates is a well-established method, and while the reactivity of the cyano group in this compound in this context is not fully explored, it presents an interesting avenue for creating novel polymer architectures. polymersource.ca

Furthermore, enzymatic polymerization methods could also be employed. For example, laccase or peroxidase-catalyzed polymerization of phenolic compounds is a known green chemistry approach to polymer synthesis. While this compound is not a phenol, its derivatives could potentially be used in such enzymatic polymerizations.

Table 4: Potential Polymerization Pathways

| Polymerization Method | Potential Polymer Type |

| Dehalogenative Coupling | Poly(naphthylene vinylene) |

| Radical Polymerization | Polymers with pendant naphthalene groups |

| Step-growth Polymerization | Polyesters, Polyamides (after conversion of functional groups) |

Spectroscopic Characterization for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR data for 2-(Bromomethyl)-3-cyanonaphthalene has been found in the surveyed literature. This information is critical for mapping the proton and carbon framework of the molecule, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectral data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the C≡N and C-Br stretches), is not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

A high-resolution mass spectrum, which would provide the exact mass of the compound and confirm its elemental composition, could not be located for this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

There are no published X-ray crystallographic studies for this compound. This technique would be essential for determining its three-dimensional structure in the solid state.

Advanced Spectroscopic Techniques for Conformational and Dynamic Studies

Information regarding the use of advanced spectroscopic methods to study the conformational and dynamic properties of this compound is also absent from the available literature.

Photophysical Properties of 2 Bromomethyl 3 Cyanonaphthalene and Its Derivatives

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of cyanonaphthalenes provide fundamental insights into their electronic structure and excited-state dynamics. The absorption spectra of 1-cyanonaphthalene (1-CNN) and 2-cyanonaphthalene (2-CNN) exhibit similarities at wavelengths shorter than 10 μm. researchgate.net For the 1-cyanonaphthalene cation (1-CNN+), electronic transitions have been observed in the gas phase, with the D2 ← D0 transition having a notable origin band at 7343 Å. ed.ac.uk

Derivatives of cyanonaphthalene, such as 2-cyanoindene cations (2CNI+), also display distinct electronic transitions. The D2 ← D0 electronic transition for 2CNI+ has its origin at 16,549 ± 5 cm−1 in a vacuum. nih.gov Theoretical studies on various cyanonaphthalene derivatives, including those with fluorine-containing groups, have been conducted to predict their absorption and emission properties. For instance, the calculated singlet absorption energies for certain carbazole-naphthalene derivatives are predicted to be in the deep blue region of the spectrum. nih.gov

The emission spectra of cyanonaphthalenes are crucial for understanding their potential as light-emitting materials. The infrared (IR) emission spectra of 1-CNN and 2-CNN have been modeled for various astrophysical environments, demonstrating that their spectral features are quite similar at wavelengths below 10 μm. researchgate.netresearchgate.net The nitrile (–CN) stretching mode in cyanonaphthalenes is a characteristic feature in their IR spectra. researchgate.net For the 2-cyanoindene cation, a strong CN-stretching mode is observed at 2177 ± 1 cm−1. nih.gov

Fluorescence Quantum Yields and Luminescence Lifetimes

Fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process, and luminescence lifetime (τ), the average time a molecule remains in its excited state, are critical parameters for characterizing fluorescent molecules. For many naphthalene (B1677914) derivatives, these properties are highly dependent on their molecular structure and environment.

In the context of aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent in an aggregated state, the quantum yields of naphthalene diimide (NDI) derivatives have been shown to be significant. rsc.orgmonash.edu For instance, a nitrogen-bridged naphthalene monoimide dimer exhibits bright green emission in the solid state with a high quantum yield. acs.orgnih.gov Specifically, the emission quantum yield of one such dimer was found to be 50%, which is ten times higher than its monomeric counterpart. sci-hub.se

The relationship between quantum yield and lifetime is fundamental. Generally, higher quantum yields are associated with longer luminescence lifetimes. For example, for both rhodamine 6G and fluorescein, fluorescence yields are enhanced in D2O, which parallels an increase in their lifetimes. nih.gov This relationship allows for the calculation of radiative and nonradiative decay rates, providing deeper insight into the photophysical processes at play.

Below is a data table summarizing the fluorescence quantum yields for selected naphthalene derivatives.

Interactive Data Table: Fluorescence Quantum Yields of Naphthalene Derivatives

| Compound/Derivative | Conditions | Fluorescence Quantum Yield (ΦF) | Reference |

| Nitrogen-bridged naphthalene monoimide dimer | Solid state | 0.50 | sci-hub.se |

| 4-(Diphenylamino)naphthalene monoimide | Solid state | 0.05 | sci-hub.se |

Solvatochromic Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a molecule by the solvent molecules. The polarity of the solvent often plays a crucial role in these interactions.

For dicyanovinyl-substituted thienylpyrroles, a bathochromic (red) shift in the absorption spectrum is observed with increasing solvent polarity, from ethanol (B145695) to dimethylsulfoxide. This is attributed to the high polarity of the excited state of the molecule, which is stabilized to a greater extent by more polar solvents. researchgate.net The interactions responsible for solvatochromism can include non-covalent interactions like hydrogen bonding and dipole-dipole interactions. As solvent polarity increases, these interactions can enhance the stability of the excited state, thereby lowering the energy required for photoexcitation. researchgate.net

The photophysical properties of 2-(bromomethyl)-3-cyanonaphthalene and its derivatives are expected to be similarly influenced by the solvent environment. The extent of the solvatochromic shift can provide valuable information about the change in dipole moment upon excitation and the nature of the specific interactions between the solute and solvent molecules.

Exciplex Formation and Charge Transfer Characteristics

An exciplex is an excited-state complex formed between two different types of molecules, a donor and an acceptor, where one is in an excited state and the other is in its ground state. oldcitypublishing.com The formation of an exciplex is contingent on the ionization potential of the donor and the electron affinity of the acceptor, which must facilitate electron transfer from the donor to the acceptor. oldcitypublishing.com The emission from an exciplex is typically broad, featureless, and has a Gaussian-like shape, which is characteristic of charge-transfer emission. oldcitypublishing.com

The study of exciplex formation is relevant to derivatives of this compound as the naphthalene moiety can act as a donor or an acceptor in conjunction with other molecules. The charge transfer characteristics are fundamental to the formation of these excited-state complexes. The energy of the exciplex can be analyzed using electrochemical and photophysical methods. oldcitypublishing.com

Theoretical models, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to understand the charge transfer character of excited states. For certain donor-acceptor molecules, the lowest-lying singlet state possesses charge-transfer character. beilstein-journals.org The suppression of twisted intramolecular charge transfer (TICT) is a key strategy in the design of molecules that exhibit aggregation-induced emission. sci-hub.se

Aggregation-Induced Emission (AIE) Phenomena and Molecular Aggregation Effects

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in solution become highly luminescent when they aggregate or are in the solid state. sci-hub.se This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Several naphthalene derivatives have been shown to exhibit AIE. For example, certain naphthalene diimide (NDI) derivatives display AIE, resulting in bright orange-red emission in aqueous media and the solid state. rsc.org The formation of organic nanoparticles from these NDI derivatives can be triggered by a solvophobic collapse in a suitable solvent mixture, leading to enhanced fluorescence. monash.edu

Nitrogen-bridged naphthalene monoimide dimers are another class of compounds that are AIE-active, showing bright green emission with a high quantum yield in the solid state. acs.orgnih.govsci-hub.se The mechanism behind this AIE activity is often linked to the suppression of twisted intramolecular charge transfer (TICT) in the aggregated state. sci-hub.se X-ray diffraction analysis of these aggregates can reveal favorable crystal packing, such as CH/π interactions, which contribute to the bright luminescence. acs.orgsci-hub.se The emission color of these AIE-active materials can sometimes be tuned through chemical modification, such as cyanation, which can shift the emission from green to orange. acs.orgsci-hub.se

Theoretical Elucidation of Photophysical Phenomena

Computational chemistry provides powerful tools to understand and predict the photophysical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic excited states. science.gov

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Excited States

TD-DFT calculations are instrumental in elucidating the nature of electronic transitions and excited states in molecules like this compound and its derivatives. These calculations can predict absorption and emission energies, oscillator strengths, and the character of excited states (e.g., locally excited vs. charge-transfer). beilstein-journals.orgscience.gov

For instance, TD-DFT has been used to investigate potential thermally activated delayed fluorescence (TADF) emitters based on donor-acceptor architectures. nih.govbeilstein-journals.org In these studies, calculations can determine the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is a crucial parameter for TADF. Small ΔEST values are desirable for efficient reverse intersystem crossing from the triplet to the singlet state. beilstein-journals.org

TD-DFT calculations have also been applied to study the electronic spectra of cyanonaphthalene cations, with calculated oscillator strengths and transition energies showing good agreement with experimental data. ed.ac.uk The method can also help in understanding the influence of molecular conformation, such as the twist angle between donor and acceptor units, on the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the charge-transfer character of the excited state. nih.govbeilstein-journals.org

The accuracy of TD-DFT calculations can depend on the choice of functional and basis set. For modeling absorption spectra, methods like CC2 and ADC(2) have been shown to provide better predictions of spectral shapes compared to standard TD-DFT for some dye molecules, although they may still have limitations in perfectly reproducing experimental vibrational spacing and relative intensities. mdpi.com

Role of Vibronic Coupling in Electronic Transitions and Radiative Cooling

The photophysical behavior of this compound and its related derivatives is intricately linked to the interplay between electronic and vibrational states, a phenomenon known as vibronic coupling. This coupling governs the pathways for energy dissipation following electronic excitation, including radiative processes like fluorescence and non-radiative processes. A particularly significant radiative cooling mechanism, especially relevant in isolated molecules, is recurrent fluorescence, which is heavily influenced by vibronic coupling.

Vibronic coupling refers to the interaction between electronic and nuclear motions within a molecule. nih.gov In the context of electronic transitions, this coupling can lead to deviations from the Franck-Condon principle, which assumes that electronic transitions occur without any change in the nuclear geometry. When strong vibronic coupling is present, certain vibrational modes can actively promote electronic transitions that would otherwise be forbidden or weak. This is often described by the Herzberg-Teller effect, where the transition dipole moment becomes dependent on the nuclear coordinates. dntb.gov.ua

For aromatic molecules like cyanonaphthalenes, vibronic coupling plays a crucial role in the photostability of their cationic forms. In environments such as interstellar clouds, where molecules are isolated, radiative cooling becomes a critical pathway for stabilization, preventing dissociation. nih.gov Studies on the closely related 1-cyanonaphthalene cation (1-CNN+) have revealed that its dissociation is significantly quenched by a rapid radiative cooling process. nih.gov This cooling is much faster than what can be explained by infrared photon emission alone and is attributed to recurrent fluorescence, a process where thermally excited electronic states emit optical photons. nih.gov The efficiency of this recurrent fluorescence is substantially enhanced by Herzberg-Teller coupling. nih.gov Without considering this form of vibronic coupling, theoretical calculations of the oscillator strength of the electronic transitions involved would be too low to account for the observed cooling rates. nih.gov

The competition between radiative cooling and unimolecular fragmentation is a key determinant of a molecule's survival probability when it is in a highly excited state. The energy dependence of the rate constants for these two competing processes dictates the energy limit for the molecule's stability. nih.gov For the 1-cyanonaphthalene cation, the critical rate coefficient for radiative cooling has been found to be significantly high, effectively closing off some dissociation channels that are considered in astrochemical models. nih.gov

The table below, derived from studies on the analogous 1-cyanonaphthalene cation, illustrates the key parameters associated with its radiative cooling and dissociation.

| Parameter | Value | Significance |

| Critical Radiative Cooling Rate Coefficient (kc) | 300(20) s⁻¹ | Represents the rate at which dissociation is quenched by radiative cooling. nih.gov |

| Infrared Photon Emission Rate (kIR) | < 100 s⁻¹ | Shows that vibrational cooling through IR emission is insufficient to explain the observed stabilization. nih.gov |

| Dissociation Activation Energy (Ea) | ~4.07 eV | The energy barrier for the molecule to fragment, highlighting the stability provided by efficient cooling. nih.gov |

This data is for the 1-cyanonaphthalene cation and serves as an illustrative model for the behavior of related cyano-functionalized naphthalene derivatives.

The dynamic perturbation of the electronic states by specific vibrational modes can alter the orientation of the transition dipole moment. dntb.gov.ua For instance, certain anti-symmetric vibrations can induce a transition dipole moment along a different molecular axis compared to the purely electronic (0-0) transition. dntb.gov.ua This reorientation is a direct consequence of strong vibronic coupling and the Herzberg-Teller mechanism. This phenomenon has been observed in other polycyclic aromatic hydrocarbons, where different vibronic peaks in an emission spectrum show different spatial orientations, confirming the influence of specific vibrational modes on the electronic transition. nih.gov

Advanced Applications in Functional Materials Science

Precursors for Organic Electronic and Optoelectronic Materials

2-(Bromomethyl)-3-cyanonaphthalene serves as a critical precursor for the synthesis of complex organic molecules designed for electronic and optoelectronic devices. The creation of novel organic luminescent materials with high efficiency is of vital importance for their application in these fields. nih.gov

Organic Light-Emitting Diodes (OLEDs): The compound's structure is highly suitable for creating materials used in OLEDs. The strong electron-withdrawing nature of the cyano group can be used to tune the energy levels of a target molecule, which is a critical aspect of designing host and emitter materials. nih.govnih.gov The bromomethyl group provides a reactive handle for incorporating the cyanonaphthalene moiety into larger molecular systems, such as donor-acceptor structures known to be effective in thermally activated delayed fluorescence (TADF) emitters. nih.govbeilstein-journals.org By coupling this precursor with various electron-donating units, chemists can synthesize materials that emit light across the visible spectrum. The synthesis of green dopants for OLEDs, for example, has been successfully achieved by coupling different arylamine moieties with functionalized backbones using methods like Suzuki and Wittig reactions. researchgate.net

Organic Photovoltaics (OPVs): In the field of OPVs, there is a continuous search for new materials, particularly non-fullerene acceptors (NFAs), that can efficiently absorb solar radiation and convert it into electrical energy. researchgate.netnih.gov The electron-deficient character imparted by the cyano group makes this compound an attractive starting point for designing novel acceptor materials. Derivatives can be engineered to have strong absorption in the near-infrared and ultraviolet spectral regions, a desirable trait for semitransparent OPVs used in applications like power-generating windows. researchgate.net

Organic Field-Effect Transistors (OFETs): The performance of OFETs is heavily dependent on the charge transport characteristics of the organic semiconductor used. The planar structure of the naphthalene (B1677914) core in derivatives of this compound can facilitate effective π-π stacking in the solid state, which is crucial for efficient charge hopping between molecules. nih.govnih.gov The introduction of cyano groups into organic semiconductors has been shown to have a profound effect on their electronic properties and can significantly improve charge mobility. nih.gov By modifying the compound to include solubilizing side chains, it can be processed into thin films for use as the active layer in OFETs. nih.gov

Components in Charge Transport Layers and Systems

Efficient charge transport is fundamental to the operation of multilayered organic electronic devices. Materials derived from this compound can be specifically designed to facilitate the movement of either electrons or holes.

The powerful electron-withdrawing cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This modification is a key strategy in the development of n-type organic semiconductors, which are responsible for electron transport. By incorporating the cyanonaphthalene unit into a polymer or small molecule, materials can be created for use in dedicated electron transport layers (ETLs) in OLEDs and OPVs, helping to improve device efficiency and stability.

Conversely, the naphthalene core itself is an electron-rich aromatic system that can be part of a p-type (hole-transporting) material. Studies on other functionalized molecules, such as dicyanomethylene-functionalised violanthrone (B7798473) derivatives, have shown that the inclusion of cyano-containing groups can lead to a dramatic improvement in hole mobility. nih.gov For one such derivative, the mobility was enhanced by a factor of 60, demonstrating the potent influence of these functional groups on charge transport properties. nih.gov This indicates that the cyanonaphthalene scaffold can be a central component in designing semiconductors with high hole mobilities, essential for hole transport layers (HTLs) and the active layers of OFETs. nih.gov

Design and Synthesis of Photofunctional Materials

The true utility of this compound lies in its synthetic versatility for creating novel photofunctional materials. Its value as a building block stems from the distinct roles of its constituent parts.

The bromomethyl group is a highly reactive site for nucleophilic substitution and coupling reactions. researchgate.net This allows for the covalent linking of the cyanonaphthalene unit to a wide array of other molecular fragments, such as amines, phenols, or other organometallic species. This reactivity is the key to constructing complex donor-acceptor (D-A) systems, which are central to the design of many modern organic electronic materials. Synthetic strategies such as the Buchwald-Hartwig amination and Suzuki coupling are commonly employed to link different aromatic units together to form these advanced materials. nih.gov

The combination of the electron-accepting cyanonaphthalene core with various electron-donating moieties allows for precise control over the resulting molecule's photophysical properties. This D-A architecture can induce intramolecular charge transfer (ICT), which governs the material's absorption and emission characteristics, including its color and fluorescence efficiency. The benzophenone (B1666685) framework, for instance, is often used as an electron-deficient core and combined with donor units to create molecules with small energy gaps and ICT states for OLED applications. nih.gov Similarly, the cyanonaphthalene unit can serve as the acceptor in such designs.

| Structural Feature | Role in Material Design |

| Naphthalene Core | Provides a rigid, planar, and electron-rich aromatic scaffold. Promotes π-π stacking for efficient charge transport. |

| Bromomethyl Group | Acts as a key reactive site for synthetic elaboration via coupling and substitution reactions, enabling the construction of complex molecules. researchgate.net |

| Cyano Group | Functions as a strong electron-withdrawing group, lowering the LUMO energy level. It is used to tune electronic properties and create n-type or acceptor materials. nih.govnih.gov |

Through these design principles, this compound serves as a foundational element for a new generation of custom-synthesized materials targeted for specific, high-performance applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Bromomethyl)-3-cyanonaphthalene, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Naphthalene Functionalization : Introduce the cyano group at the 3-position via Friedel-Crafts acylation followed by nitrile formation using NH or urea under acidic conditions .

Bromomethylation : Use N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light to selectively brominate the methyl group at the 2-position. Solvent choice (e.g., CCl) and temperature (60–80°C) critically influence yield .

- Optimization Tips : Monitor reaction progress via TLC or GC-MS. Purity intermediates by column chromatography (silica gel, hexane/ethyl acetate) to avoid side products like di-brominated analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- H NMR : Expect a singlet for the bromomethyl (-CHBr) proton at δ 4.3–4.5 ppm and aromatic protons in the δ 7.5–8.5 ppm range. The cyano group does not directly appear but deshields adjacent protons .

- IR Spectroscopy : Look for a sharp C≡N stretch at ~2200 cm and C-Br vibration at 500–600 cm .

- Mass Spectrometry (EI-MS) : The molecular ion peak [M] should align with the molecular weight (e.g., 256 g/mol for CHBrN). Fragmentation patterns may include loss of Br (M-79) .

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Dichloromethane | >50 | Ideal for Suzuki couplings |

| Ethanol | ~10 | Limited use due to polar cyano group |

| Toluene | ~30 | Suitable for radical reactions |

- Low water solubility (<1 mg/mL) necessitates organic-phase reactions. Pre-saturate solvents with inert gas (N) to prevent hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the bromomethyl and cyano groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky bromomethyl group at the 2-position directs coupling (e.g., Suzuki-Miyaura) to the less hindered 6- or 8-positions of the naphthalene ring .

- Electronic Effects : The electron-withdrawing cyano group deactivates the ring, favoring palladium-catalyzed couplings under ligand-controlled conditions (e.g., SPhos/XPhos ligands). Use DFT calculations to map electron density and predict sites for nucleophilic attack .

Q. What strategies resolve contradictions in kinetic data during thermal stability studies of this compound?

- Methodological Answer :

- Contradiction : Discrepancies in decomposition rates (e.g., variable values in DMF vs. DMSO).

- Resolution :

Control Humidity : Moisture accelerates Br elimination. Use anhydrous solvents and glove-box conditions .

Isothermal DSC : Measure decomposition enthalpy (ΔH) at 100–150°C to identify autocatalytic pathways.

DFT Modeling : Compare activation energies for possible degradation routes (e.g., C-Br cleavage vs. cyano hydrolysis) .

Q. How can researchers validate the metabolic stability of this compound in cytochrome P450 (CYP) inhibition assays?

- Methodological Answer :

In Vitro Microsomal Assay : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .

CYP Isoform Screening : Test inhibition against CYP2A6, CYP3A4, and CYP2D6 using fluorogenic substrates. IC values >10 μM suggest low metabolic liability .

Structural Insights : The bromomethyl group may act as a mechanism-based inhibitor by alkylating CYP heme iron. Confirm via UV-vis spectroscopy for heme adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.